molecular formula C18H22N4O3S B5555991 N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide

N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide

Cat. No. B5555991
M. Wt: 374.5 g/mol
InChI Key: PJNDBJNZMPSBRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, leveraging techniques like carbodiimide condensation catalysis for efficient production. For instance, derivatives involving thiadiazol and benzothiazol moieties have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, showcasing the versatile methodologies applicable to similar complex molecules (Yu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including NMR and X-ray diffraction, plays a crucial role in confirming the configuration of synthesized compounds. The structural elucidation of intermediates, such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, through single-crystal X-ray diffraction, exemplifies the detailed investigation into the molecular architecture of these compounds (Yu et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds reveal potential for antimicrobial and hemolytic activities. Research on N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides highlights the exploration of these molecules for diverse biological activities, with specific derivatives showing promising results against microbial species (Rehman et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are integral to understanding their behavior in various conditions. While direct studies on the physical properties of N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide might be scarce, related research provides insights into techniques for assessing these characteristics.

Chemical Properties Analysis

Investigations into the chemical properties, including stability under different pH conditions, reactivity with various agents, and the potential for bioactivity, are crucial. Studies on similar molecules have focused on their antioxidant, antifungal, and antibacterial properties, demonstrating the wide range of chemical behaviors and interactions that these compounds can exhibit (Ahmad et al., 2010).

Scientific Research Applications

Chemical Synthesis and Structure

  • The synthesis processes for compounds related to N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide have been explored in several studies. These processes often involve complex reactions and the use of intermediates to achieve the desired chemical structures. For instance, the creation of similar compounds has been achieved through processes like rearrangement and methylation of intermediate compounds (Matson, 1990).

Biological Activities and Potential Applications

  • Compounds with structures similar to the one have demonstrated a range of biological activities. For example, certain derivatives have shown anti-inflammatory properties, which suggest potential applications in treating inflammation-related conditions (Li Ying-jun, 2012).
  • Some derivatives are noted for their anti-oxidant and anti-bacterial properties, indicating their potential use in microbial and oxidative stress-related research (Ahmad et al., 2010).
  • The structure's derivatives have been explored for their antimicrobial and hemolytic agents' potential, suggesting their use in developing new antimicrobial treatments (Rehman et al., 2016).

properties

IUPAC Name

N-methyl-2-(3-oxo-1,4-benzothiazin-4-yl)-N-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-12(2)18-19-15(20-25-18)8-9-21(3)16(23)10-22-13-6-4-5-7-14(13)26-11-17(22)24/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNDBJNZMPSBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CCN(C)C(=O)CN2C(=O)CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide

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